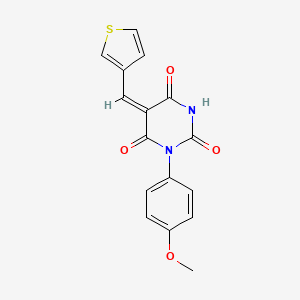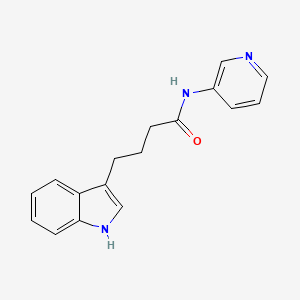![molecular formula C15H20ClN3O B4849583 tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4849583.png)
tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride
説明
Tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. This compound is commonly known as PBA, and it is a derivative of benzylamine. PBA has been found to have a wide range of applications in the field of chemistry, biology, and medicine.
作用機序
The mechanism of action of PBA involves its ability to bind with various biomolecules, such as proteins and nucleic acids. PBA has been found to selectively bind with zinc ions, which play a crucial role in various biological processes, including DNA replication and transcription. By binding with zinc ions, PBA can interfere with these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects on cells and tissues. PBA has been shown to induce the expression of genes involved in apoptosis, leading to the programmed cell death of cancer cells. PBA has also been found to increase the uptake of glucose by cells, making it a potential treatment for diabetes.
実験室実験の利点と制限
PBA has several advantages for lab experiments, including its high selectivity for zinc ions and its ability to penetrate cell membranes. However, PBA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of PBA. One potential direction is the development of PBA-based fluorescent sensors for the detection of other metal ions, such as copper and iron. Another potential direction is the development of PBA-based drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of PBA and its derivatives at high concentrations.
Conclusion:
In conclusion, PBA is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. The synthesis of PBA involves the reaction of tert-butyl-3-(2-pyrimidinyloxy)benzoate with benzylamine hydrochloride. PBA has been extensively studied for its potential use as a fluorescent probe for the detection of zinc ions and as a treatment for various diseases, including cancer and diabetes. The mechanism of action of PBA involves its ability to bind with various biomolecules, such as proteins and nucleic acids. PBA has several advantages for lab experiments, including its high selectivity for zinc ions and its ability to penetrate cell membranes. However, PBA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for the study of PBA, including the development of PBA-based fluorescent sensors and drugs for the treatment of other diseases.
科学的研究の応用
PBA has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of PBA is its use as a fluorescent probe for the detection of zinc ions. PBA has been found to selectively bind with zinc ions, and this property has been exploited to develop a fluorescent sensor for the detection of zinc ions in biological samples.
PBA has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes. PBA has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. PBA has also been found to have insulin-like effects, making it a potential treatment for diabetes.
特性
IUPAC Name |
2-methyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O.ClH/c1-15(2,3)18-11-12-6-4-7-13(10-12)19-14-16-8-5-9-17-14;/h4-10,18H,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEUOKKRKXLBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](3,4-dichlorophenyl)methanone](/img/structure/B4849504.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4849510.png)
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![3-[1-[2-(2-chlorophenoxy)ethyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4849539.png)

![methyl 10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4849543.png)
![5-bromo-N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849551.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4849562.png)
![3-ethyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
![5-(2,4-dichlorobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4849575.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)

![5-{3-bromo-4-[(3-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849602.png)